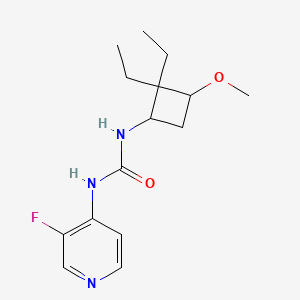
1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-fluoropyridin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-fluoropyridin-4-yl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring substituted with diethyl and methoxy groups, a pyridinyl ring substituted with a fluorine atom, and a urea linkage connecting these two moieties. The unique structural features of this compound make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-fluoropyridin-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. One possible synthetic route is as follows:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile. The diethyl and methoxy substituents can be introduced via alkylation and methoxylation reactions, respectively.
Synthesis of the Pyridinyl Intermediate: The pyridinyl ring can be synthesized through a series of reactions, including halogenation, nitration, and reduction, to introduce the fluorine atom at the desired position.
Coupling of Intermediates: The cyclobutyl and pyridinyl intermediates can be coupled through a urea linkage using a suitable coupling reagent, such as carbonyldiimidazole (CDI) or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-fluoropyridin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide), and electrophiles (e.g., alkyl halides) are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, azides, or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers, coatings, and adhesives, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-fluoropyridin-4-yl)urea depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The urea linkage and the presence of fluorine and methoxy groups may enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-chloropyridin-4-yl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-bromopyridin-4-yl)urea: Similar structure with a bromine atom instead of fluorine.
1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-iodopyridin-4-yl)urea: Similar structure with an iodine atom instead of fluorine.
Uniqueness
1-(2,2-Diethyl-3-methoxycyclobutyl)-3-(3-fluoropyridin-4-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,2-diethyl-3-methoxycyclobutyl)-3-(3-fluoropyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-4-15(5-2)12(8-13(15)21-3)19-14(20)18-11-6-7-17-9-10(11)16/h6-7,9,12-13H,4-5,8H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKFPPVBNQNUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OC)NC(=O)NC2=C(C=NC=C2)F)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane](/img/structure/B7124089.png)
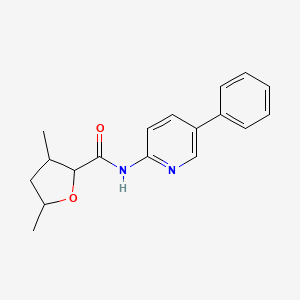
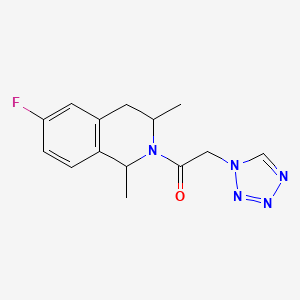
![(3,5-Dimethyl-1,2-thiazol-4-yl)-(3-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7124114.png)
![1-(2,4-dimethylpyrimidin-5-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7124120.png)
![4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7124127.png)
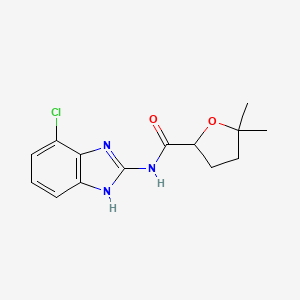
![N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7124140.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-methylcyclohexyl)urea](/img/structure/B7124144.png)
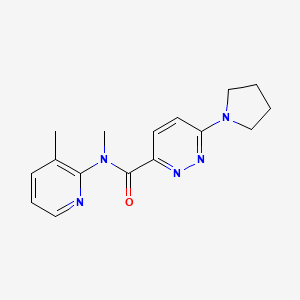
![5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B7124160.png)
![[2-(Hydroxymethyl)-2-propylpyrrolidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone](/img/structure/B7124163.png)
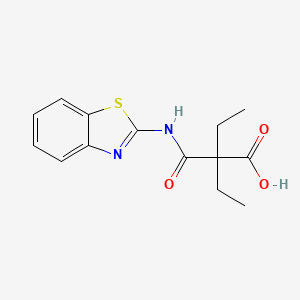
![N-[(2-methyl-4-propoxyphenyl)methyl]oxazinane-2-carboxamide](/img/structure/B7124177.png)
